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Compound of Interest

Compound Name: CP 122721 hydrochloride

CAS No.: 145877-52-7

Cat. No.: B1652521

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin receptor antagonist CP-

122,721, focusing on its cross-reactivity with other neurokinin receptors. The information is

supported by experimental data to aid in the evaluation of its selectivity profile.

CP-122,721 is a potent and highly selective nonpeptide antagonist of the neurokinin-1 (NK1)

receptor.[1][2] Its high affinity for the human NK1 receptor has been well-characterized,

positioning it as a significant tool in neuroscience research. This guide delves into the specifics

of its binding affinity and functional activity, particularly in comparison to its interaction with NK2

and NK3 receptors.

Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity and

functional activity of CP-122,721 for human neurokinin receptors. It is important to note that

while the affinity for the NK1 receptor is well-documented, specific binding affinity values (Ki or
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IC50) for the NK2 and NK3 receptors are not readily available in published literature, which is

indicative of its high selectivity for the NK1 receptor.

Receptor Ligand Parameter Value Reference

Human NK1 CP-122,721 pIC50 9.8 [1][2]

Human NK1 CP-122,721
IC50 (functional

assay)
7 nM [1]

Human NK2 CP-122,721 Ki or IC50 Not Reported -

Human NK3 CP-122,721 Ki or IC50 Not Reported -

Note: The lack of reported binding data for NK2 and NK3 receptors strongly suggests that CP-

122,721 has negligible affinity for these receptor subtypes at concentrations where it potently

blocks the NK1 receptor.

Experimental Protocols
The determination of the binding affinity and functional activity of CP-122,721 at neurokinin

receptors typically involves the following experimental methodologies:

Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki or IC50) of a compound for a

specific receptor.

Objective: To quantify the affinity of CP-122,721 for NK1, NK2, and NK3 receptors.

General Protocol:

Membrane Preparation: Membranes are prepared from cells stably expressing the

recombinant human NK1, NK2, or NK3 receptor.

Radioligand Incubation: A specific radioligand for each receptor subtype (e.g., [³H]-

Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, and [³H]-SR142801 for NK3) is incubated

with the cell membranes.
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Competition Binding: Increasing concentrations of unlabeled CP-122,721 are added to the

incubation mixture to compete with the radioligand for binding to the receptor.

Separation and Counting: The bound and free radioligand are separated by rapid filtration.

The radioactivity of the filters, representing the bound radioligand, is measured using a

scintillation counter.

Data Analysis: The concentration of CP-122,721 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the

Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)
Functional assays are used to assess the ability of a compound to antagonize the downstream

signaling of a receptor upon agonist stimulation.

Objective: To determine the functional potency (IC50) of CP-122,721 in blocking agonist-

induced activation of the NK1 receptor.

General Protocol:

Cell Culture: Cells expressing the human NK1 receptor are cultured and loaded with a

calcium-sensitive fluorescent dye.

Agonist Stimulation: The cells are stimulated with a known NK1 receptor agonist, such as

Substance P.

Antagonist Treatment: Prior to agonist stimulation, cells are pre-incubated with varying

concentrations of CP-122,721.

Signal Detection: The change in intracellular calcium concentration upon agonist stimulation

is measured using a fluorometric imaging plate reader.

Data Analysis: The concentration of CP-122,721 that causes a 50% inhibition of the agonist-

induced calcium response (IC50) is calculated.
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Neurokinin Receptor Signaling Pathway
The binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) to their

respective receptors (NK1, NK2, and NK3) initiates a cascade of intracellular signaling events.

These G protein-coupled receptors primarily couple to Gq/11, leading to the activation of

phospholipase C (PLC) and subsequent downstream signaling.
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Caption: Neurokinin Receptor Signaling Pathway.
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Experimental Workflow for Determining Receptor Cross-
Reactivity
The process of evaluating the cross-reactivity of a compound like CP-122,721 involves a

systematic series of binding and functional assays across the target receptor family.
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Caption: Cross-Reactivity Experimental Workflow.

Selectivity Profile of CP-122,721
This diagram illustrates the high selectivity of CP-122,721 for the NK1 receptor over the NK2

and NK3 receptors.
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Caption: CP-122,721 Receptor Selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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